Product packaging for 2,4-difluoro-5-iodopyrimidine(Cat. No.:CAS No. 161124-02-3)

2,4-difluoro-5-iodopyrimidine

Cat. No.: B6598895
CAS No.: 161124-02-3
M. Wt: 241.97 g/mol
InChI Key: WUYUFHOCJSYPSX-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Organic Synthesis

In the realm of contemporary organic synthesis, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets. 2,4-Difluoro-5-iodopyrimidine serves as a key precursor for introducing a difluorinated pyrimidine (B1678525) moiety, a structural motif present in numerous biologically active compounds.

The synthesis of this key intermediate can be approached through various methods, often starting from readily available pyrimidine derivatives. One common strategy involves the halogen exchange reaction of a corresponding chlorinated precursor, such as 2,4-dichloro-5-fluoropyrimidine (B19854), using a suitable fluorinating agent. researchgate.net The starting material, 2,4-dichloro-5-fluoropyrimidine, can be prepared from 5-fluorouracil (B62378). researchgate.netgoogle.comgoogle.com Another potential route involves the direct iodination of a 2,4-difluoropyrimidine (B1295326) scaffold. The regioselective iodination of pyrimidine rings is a known transformation, often utilizing reagents like N-iodosuccinimide or iodine in the presence of a strong base. google.com

Role as a Versatile Building Block in Heterocyclic Chemistry

The utility of this compound as a versatile building block stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, compared to the more robust carbon-fluorine bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This chemoselectivity allows for the sequential and regioselective introduction of various substituents onto the pyrimidine core.

For instance, the iodine at the C5 position can be readily displaced in Suzuki-Miyaura coupling reactions to form a new carbon-carbon bond with a wide range of aryl or heteroaryl boronic acids. nih.govmdpi.com This is a powerful method for constructing complex biaryl or heteroaryl-aryl structures. Similarly, the Sonogashira coupling enables the introduction of alkyne functionalities at the C5 position, opening up avenues for the synthesis of extended, conjugated systems. wikipedia.orgorganic-chemistry.orglibretexts.org

The fluorine atoms at the C2 and C4 positions, while less reactive in palladium-catalyzed couplings, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, providing access to a diverse array of substituted pyrimidines. The precise conditions for these substitution reactions can often be tuned to achieve selective displacement of one or both fluorine atoms.

Overview of Key Academic Research Domains and Future Perspectives

The primary domain where this compound and its analogs find significant application is in medicinal chemistry, particularly in the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a multitude of diseases, including cancer. The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors, and the introduction of fluorine atoms can enhance binding affinity and improve pharmacokinetic properties. The ability to further functionalize the molecule at the C5 position via its iodine handle makes it an attractive starting point for generating libraries of potential drug candidates.

In the agrochemical sector, fluorinated heterocyclic compounds are known to exhibit potent herbicidal and pesticidal activities. nih.gov While direct applications of this compound in commercial agrochemicals are not widely documented, its structural motifs are present in active compounds, suggesting its potential as a lead structure for the discovery of new crop protection agents.

Looking forward, the unique reactivity profile of this compound will likely continue to be exploited in the synthesis of novel organic materials. The ability to introduce different functionalities through a sequence of selective reactions makes it a valuable tool for creating precisely engineered molecules with tailored electronic and photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Further research into the development of more efficient and selective methods for the synthesis and functionalization of this versatile building block will undoubtedly expand its utility in both academic and industrial research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HF2IN2 B6598895 2,4-difluoro-5-iodopyrimidine CAS No. 161124-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-5-iodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF2IN2/c5-3-2(7)1-8-4(6)9-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYUFHOCJSYPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Process Optimization

Strategic Approaches to Pyrimidine (B1678525) Ring Halogenation

The introduction of halogen atoms onto the pyrimidine ring is a critical step in the synthesis of 2,4-difluoro-5-iodopyrimidine. Various strategies have been developed, ranging from direct iodination to multi-step sequences involving halogen exchange and substitution reactions.

Direct Iodination Protocols for 2,4-Difluoropyrimidine (B1295326) Derivatives

Direct iodination of 2,4-difluoropyrimidine presents a straightforward approach to the target molecule. This method typically involves the reaction of 2,4-difluoropyrimidine with an iodinating agent in the presence of a suitable catalyst or activating agent. While specific examples for the direct iodination of 2,4-difluoropyrimidine to yield the 5-iodo derivative are not extensively detailed in the provided results, the principles of electrophilic aromatic substitution on pyrimidine rings are well-established. The electron-withdrawing nature of the fluorine atoms deactivates the pyrimidine ring, making direct iodination challenging and often requiring harsh reaction conditions or specific catalytic systems to achieve reasonable yields.

Multi-Step Synthetic Pathways Incorporating Halogenation and Substitution Reactions

Multi-step synthetic pathways offer greater flexibility and control over the introduction of the iodine atom at the C5 position. rsc.org These routes often begin with a more readily available pyrimidine precursor, such as uracil (B121893) or 5-fluorouracil (B62378). researchgate.netgoogle.com A common strategy involves the chlorination of a uracil derivative to yield a di- or trichloropyrimidine, followed by subsequent halogen exchange or substitution reactions. researchgate.net

For instance, 2,4-dichloro-5-fluoropyrimidine (B19854) can be synthesized from 5-fluorouracil by treatment with phosphorus oxychloride. researchgate.netgoogle.com This dichlorinated intermediate can then potentially undergo a halogen exchange reaction (e.g., Finkelstein reaction) to introduce iodine, although this specific transformation is not explicitly described in the provided search results. Another approach involves the synthesis of a pyrimidine derivative with a leaving group at the C5 position, which can then be displaced by an iodide nucleophile. The use of microfluidic systems has been explored for multi-step synthesis, allowing for precise control over reaction conditions and enabling the integration of several synthetic steps into a continuous sequence. syrris.jp

Regioselective Synthesis and Functionalization Control

Achieving regioselectivity is a paramount challenge in the synthesis of polysubstituted pyrimidines. The inherent reactivity of the different positions on the pyrimidine ring can lead to mixtures of isomers. To overcome this, various strategies have been developed to direct the functionalization to the desired position.

Palladium-Catalyzed Regioselective Cross-Coupling Strategies in Pyrimidine Scaffolds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized heterocycles, including pyrimidines. jocpr.com These reactions offer a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds with high selectivity. jocpr.com

Several palladium-catalyzed methods are applicable to pyrimidine scaffolds, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. jocpr.com These reactions typically involve the coupling of a halopyrimidine with a suitable organometallic reagent in the presence of a palladium catalyst and a ligand. The choice of ligand can be crucial in controlling the regioselectivity of the reaction. For instance, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov In some cases, ligand-free conditions can also provide excellent regioselectivity. nih.gov

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely used method for the arylation of halopyrimidines. rsc.org Similarly, Stille coupling with organostannane reagents and Negishi coupling with organozinc reagents have also been successfully employed for the functionalization of pyrimidine rings. nih.govrsc.org These methods provide access to a wide range of substituted pyrimidines that would be difficult to synthesize using traditional methods. rsc.org The development of palladium-catalyzed methods for the cross-coupling of perfluoro-organic compounds further expands the scope of these reactions for the synthesis of fluorinated pyrimidine derivatives. mdpi.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Functionalization

Cross-Coupling ReactionOrganometallic ReagentKey Features
Suzuki-MiyauraOrganoboronHigh functional group tolerance, commercially available reagents. rsc.org
StilleOrganostannaneMild reaction conditions, but toxicity of tin reagents is a concern. rsc.org
NegishiOrganozincHigh reactivity, allows for the installation of alkyl and heteroaryl groups. nih.gov
HeckAlkeneForms carbon-carbon bonds between a halide and an alkene. jocpr.com
SonogashiraTerminal alkyneCreates a carbon-carbon bond between a halide and an alkyne. jocpr.com
Buchwald-HartwigAmineForms carbon-nitrogen bonds. jocpr.com

Innovations in Scalable and Sustainable Synthesis

The demand for environmentally friendly and economically viable synthetic processes has driven innovation in the scalable and sustainable synthesis of fine chemicals. figshare.com This is particularly relevant for the production of this compound, given its potential applications in pharmaceuticals and other high-value products.

Recent advances in this area include the use of microwave-assisted synthesis, which can significantly reduce reaction times, increase product yields, and minimize the use of hazardous solvents. nih.goveurekaselect.comresearchgate.net Microwave heating promotes efficient energy transfer through dipolar polarization and ionic conduction, leading to faster and more efficient reactions. nih.gov

Flow chemistry is another promising technology for the scalable and sustainable synthesis of organic molecules. syrris.jpscispace.com Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for automation. syrris.jp The use of immobilized reagents and catalysts in flow systems can further simplify purification and reduce waste. syrris.jp

Furthermore, the development of one-pot, multi-component reactions represents a highly efficient and atom-economical approach to the synthesis of complex molecules. figshare.comsouthwales.ac.uk These strategies allow for the construction of multiple chemical bonds in a single operation, reducing the number of synthetic steps and the amount of waste generated. southwales.ac.uk The use of deep eutectic solvents, which are biodegradable and have low toxicity, is also being explored as a greener alternative to traditional organic solvents. nih.gov

Table 2: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantages
Batch Synthesis Well-established, suitable for small-scale synthesis.Can be time-consuming, potential for side reactions, scalability challenges.
Microwave-Assisted Synthesis Rapid reaction times, higher yields, reduced solvent usage. nih.goveurekaselect.comresearchgate.netSpecialized equipment required, potential for localized overheating.
Flow Chemistry Precise process control, enhanced safety, scalable, potential for automation. syrris.jpscispace.comHigher initial investment, potential for clogging.
Multi-Component Reactions High atom economy, reduced number of steps, rapid generation of molecular diversity. figshare.comsouthwales.ac.ukCan be challenging to optimize, may require specific catalysts.

Development of High-Yield and High-Purity Methodologies

The primary strategy for obtaining high-purity this compound often involves a multi-step synthesis commencing with a suitable pyrimidine precursor. A common approach in the synthesis of fluorinated heterocycles is the halogen exchange (Halex) reaction, starting from a chlorinated analogue.

A plausible high-yield pathway for this compound begins with the Vilsmeier-Haack formylation of uracil, followed by chlorination and iodination, or starting from 5-iodouracil (B140508). The key precursor, 2,4-dichloro-5-iodopyrimidine, can then be subjected to fluorination. The synthesis of a related compound, 2,4-dichloro-5-methoxypyrimidine, has been achieved with yields between 90-96% and purity ranging from 98.0% to 99.0% by reacting 2,4-dihydroxy-5-methoxypyrimidine with phosphorus oxychloride. google.com This suggests that a similar chlorination strategy on 5-iodouracil could produce the dichloro-iodo intermediate with high efficiency.

The subsequent fluorination step is critical. The synthesis of related difluoropyridines has been accomplished by reacting dichloropyridine precursors with anhydrous potassium fluoride (B91410). google.com For the conversion of 2,4-dichloro-5-iodopyrimidine, fluorinating agents like potassium fluoride (KF) or cesium fluoride (CsF) are typically employed in a high-boiling point aprotic polar solvent such as sulfolane. The use of tetrabutylammonium (B224687) fluoride has been shown to achieve a near-quantitative yield (93%) in the synthesis of another difluoro compound. mdpi.com

Another potential route involves direct fluorination. For instance, 5-fluorouracil can be synthesized by the direct fluorination of uracil using reagents like Selectfluor™. researchgate.net While this method is effective, its application to an iodinated substrate would require careful optimization to avoid side reactions.

The table below outlines a potential high-yield synthetic approach based on analogous reactions.

StepReactantReagent(s)ProductReported Yield (Analogous)
15-IodouracilPhosphorus Oxychloride (POCl₃)2,4-Dichloro-5-iodopyrimidine90-96% google.com
22,4-Dichloro-5-iodopyrimidinePotassium Fluoride (KF) / SulfolaneThis compound>90% google.com

Exploration of Advanced Techniques (e.g., Continuous Flow Reactors)

Continuous flow chemistry is an advanced technique that offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and simplified scalability. nih.govscielo.br This technology is increasingly applied to the synthesis of active pharmaceutical ingredients (APIs), including complex heterocyclic molecules. mdpi.comtue.nl

While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles are highly applicable. A multi-step synthesis, such as the chlorination-fluorination sequence described above, can be "telescoped" into a single, uninterrupted flow process. nih.gov In such a setup, reagents are continuously pumped and mixed in reactors, with the product stream from one step feeding directly into the next. tue.nl This approach avoids the isolation and purification of intermediates, significantly reducing time and waste. nih.gov

Key advantages of applying flow chemistry to the synthesis of this compound would include:

Safety: The use of hazardous reagents like phosphorus oxychloride can be managed more safely, as only small quantities are reacting at any given time within the reactor. nih.gov

Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization to maximize yield and minimize byproduct formation. nih.gov

Automation: Flow systems can be fully automated, enabling on-demand production and high reproducibility. scielo.br

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses are highly efficient procedures where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates. This strategy offers numerous benefits, such as reduced solvent usage, simplified work-up procedures, and improved time-effectiveness and atom economy. nih.gov The synthesis of various pyrimidine-based heterocyclic systems has been successfully achieved using one-pot, multi-component reactions. nih.govoiccpress.comrsc.org

For example, an efficient one-pot, three-component reaction has been developed for the synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives. nih.gov Similarly, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been prepared in a one-pot reaction using a reusable ionic liquid catalyst, featuring short reaction times and high yields. oiccpress.com

Advanced Purification and Isolation Techniques for Research Scale

The purification of this compound to the high degree of purity required for research and subsequent synthetic applications necessitates advanced techniques. Common methods include column chromatography, distillation, and crystallization.

Column Chromatography: This is a standard and versatile method for purifying organic compounds. For fluorinated molecules, silica (B1680970) gel column chromatography is frequently employed. mdpi.com The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column, and a solvent system (eluent) of appropriate polarity is used to separate the target compound from impurities. The selection of the eluent is critical for achieving good separation.

Distillation: Given that this compound is likely a liquid or low-melting solid, vacuum distillation can be an effective purification method, particularly for separating it from non-volatile impurities. This technique is often used for purifying precursors of fluorinated pyridines and pyrimidines. google.com However, if isomeric impurities with close boiling points are present, separation by distillation can be challenging and may result in lower efficiency. google.com

Crystallization: If the compound is a solid at room temperature, recrystallization is a powerful technique for achieving high purity. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for the success of this method.

Other Techniques: Steam distillation has been noted as a high-yield, environmentally friendly purification method for some organic compounds, as it avoids the use of organic solvents and can be effective for separating water-immiscible compounds from non-volatile residues. orgsyn.org

The table below summarizes purification techniques applicable to this compound.

TechniquePrincipleApplicability & Considerations
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel).Highly effective for removing polar and non-polar impurities. Eluent system must be optimized. mdpi.com
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Good for removing non-volatile impurities. Less effective for separating isomers with similar boiling points. google.comgoogle.com
Crystallization Separation based on differences in solubility at varying temperatures.Can yield very high-purity material if a suitable solvent is found. The compound must be a solid.
Steam Distillation Distillation of water-immiscible compounds with steam.An environmentally friendly option that avoids organic solvents and is suitable for thermally stable compounds. orgsyn.org

Comprehensive Analysis of Chemical Transformations and Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Difluoro-5-iodopyrimidine

The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of two strongly electron-withdrawing fluorine atoms. In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the formation of a Meisenheimer complex, which then expels a leaving group—in this case, a fluoride (B91410) ion.

Reactivity with Nitrogen-based Nucleophiles (e.g., Amines, Azides)

This compound readily reacts with various nitrogen-based nucleophiles. For instance, its reaction with amines, such as ammonia (B1221849), proceeds via displacement of one of the fluorine atoms. rsc.org Studies on closely related compounds like 2,4,5-trifluoro-6-iodopyrimidine have shown that ammonia attacks the 4-position to yield the corresponding 4-amino-2,5-difluoro-6-iodopyrimidine. rsc.org This suggests a similar reactivity pattern for this compound.

The reaction with azide (B81097) nucleophiles, such as sodium azide, is also anticipated to occur. The treatment of polyfluorinated pyridines with sodium azide in solvents like acetonitrile (B52724) is a known method for the synthesis of azidopyridines. rsc.org These reactions typically proceed via nucleophilic substitution of a fluorine atom. rsc.org

A representative reaction with an amine is shown in the table below.

Table 1: Reaction of this compound with an Amine

Reactant 1Reactant 2Product
This compound2,4-DifluoroanilineN-(2,4-Difluorophenyl)-5-iodopyrimidin-4-amine

Reactivity with Oxygen-based Nucleophiles (e.g., Alkoxides)

Oxygen-based nucleophiles, such as alkoxides, also participate in SNAr reactions with this compound. The reaction of 2,4,5-trifluoro-6-iodopyrimidine with sodium methoxide (B1231860) results in the selective substitution of the fluorine atom at the 4-position, yielding 2,5-difluoro-4-iodo-6-methoxypyrimidine. rsc.orgrsc.org This preferential reactivity at the C4 position is a common feature in the chemistry of polyfluoropyrimidines. rsc.org

Table 2: Reaction of a Related Fluorinated Pyrimidine with an Alkoxide

Reactant 1NucleophileProductReference
2,4,5-Trifluoro-6-iodopyrimidineSodium Methoxide2,5-Difluoro-4-iodo-6-methoxypyrimidine rsc.orgrsc.org

Reactivity with Sulfur-based Nucleophiles (e.g., Thiols, Thiolates)

Sulfur-based nucleophiles, known for their high nucleophilicity, are expected to react readily with this compound. While specific examples with this exact substrate are not prevalent in the searched literature, the general reactivity of halogenated pyridines and pyrimidines with thiols and thiolates is well-established. These reactions typically occur in the presence of a base to generate the more nucleophilic thiolate anion.

Regiochemical Control and Site-Selectivity in SNAr Pathways

The regioselectivity of nucleophilic aromatic substitution on the this compound ring is a critical aspect of its reactivity. In polyhalogenated pyridines and pyrimidines, nucleophilic attack generally occurs preferentially at the 4-position. acs.orgresearchgate.net This is attributed to the strong electron-withdrawing effect of the ring nitrogens, which makes the C4 position highly electrophilic.

In the case of this compound, the fluorine atom at the 4-position is the most likely site for nucleophilic substitution. This is supported by studies on the analogous compound 2,4,5-trifluoro-6-iodopyrimidine, where both ammonia and methoxide ions attack the 4-position exclusively. rsc.orgrsc.org The iodine atom at the 5-position is generally not displaced in SNAr reactions, as iodide is a poorer leaving group than fluoride in this context. The relative reactivity of the halogens in nucleophilic aromatic substitution is typically F > Cl > Br > I.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom at the 5-position of this compound opens up another avenue of reactivity: transition metal-catalyzed cross-coupling reactions. In these reactions, the carbon-iodine bond is selectively activated by a palladium catalyst, allowing for the formation of new carbon-carbon bonds.

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira Coupling)

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide. nih.govacs.org For this compound, the Suzuki-Miyaura coupling is expected to occur at the C-I bond, as this bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-F bonds. nih.govmdpi.com A variety of aryl- and heteroarylboronic acids can be used as coupling partners, enabling the synthesis of a diverse range of 5-aryl-2,4-difluoropyrimidines. mdpi.commdpi.com

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound would proceed at the C-I bond. This provides a direct method for the introduction of an alkynyl group at the 5-position of the pyrimidine ring. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.orgsioc-journal.cn

Table 3: Representative Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Base5-Aryl-2,4-difluoropyrimidine
SonogashiraTerminal alkynePd catalyst / Cu(I) cocatalyst / Base5-Alkynyl-2,4-difluoropyrimidine

Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal chemistry, and this compound serves as a valuable substrate for such transformations. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for synthesizing aryl amines from aryl halides. researchgate.netcore.ac.uk This reaction is renowned for its broad substrate scope and functional group tolerance, overcoming many limitations of traditional C-N bond formation methods. researchgate.net

In the context of this compound, the Buchwald-Hartwig amination allows for the introduction of a variety of amine nucleophiles at the C-5 position. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.org The development of bidentate phosphine ligands like BINAP and DPPF has been crucial, enabling the efficient coupling of aryl iodides with primary amines. researchgate.net For the amination of similar dihalopyridines, microwave-assisted protocols have been shown to be effective, allowing for rapid and selective substitution. researchgate.net

While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in the provided results, the reactivity of analogous compounds like 2-fluoro-4-iodopyridine (B1312466) suggests that selective C-N bond formation at the position of the iodine atom is highly feasible. researchgate.net The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the catalyst. researchgate.net

Table 1: Key Features of Buchwald-Hartwig Amination
ComponentRoleCommon Examples
Aryl HalideElectrophilic partnerThis compound
AmineNucleophilic partnerPrimary and secondary aliphatic or aromatic amines
Palladium CatalystForms the active catalytic speciesPd(OAc)2, Pd2(dba)3
LigandStabilizes the catalyst and facilitates the reactionBINAP, DPPF, biaryl phosphines researchgate.netnih.gov
BaseDeprotonates the amine and facilitates catalyst regenerationNaOt-Bu, K2CO3, Cs2CO3researchgate.net

Other Metal-Mediated Transformations

Beyond C-N bond formation, the iodine atom in this compound makes it an excellent substrate for a variety of other metal-mediated cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govfrontiersin.org It is a highly effective method for synthesizing arylalkynes and conjugated enynes under mild conditions. nih.govncert.nic.in The Sonogashira coupling has been successfully applied to pyrimidine nucleotides for C-5 functionalization, highlighting its utility for modifying the pyrimidine core. The reaction of this compound with a terminal alkyne would be expected to proceed at the C-5 position, yielding a 5-alkynyl-2,4-difluoropyrimidine.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid) with an organic halide. semanticscholar.orgscirp.org This reaction is widely used due to the stability and low toxicity of the boron reagents. scirp.org Studies on dichloropyrimidines have demonstrated that Suzuki couplings can be performed regioselectively, with the choice of solvent and catalyst being critical for achieving high yields. semanticscholar.orgscribd.com It is anticipated that this compound would readily participate in Suzuki couplings with various aryl and heteroaryl boronic acids at the C-5 position.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. infiniumpharmachem.com A key advantage of the Stille reaction is the stability of the organotin reagents. This reaction has a broad scope, with a wide variety of aryl, vinyl, and acyl halides serving as suitable electrophiles. The reaction of this compound with an appropriate organostannane would provide a pathway to introduce diverse substituents at the C-5 position.

Table 2: Overview of Metal-Mediated Transformations
ReactionCoupling PartnerCatalyst SystemExpected Product with this compound
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, base nih.gov5-Alkynyl-2,4-difluoropyrimidine
Suzuki CouplingOrganoboron CompoundPd catalyst, base semanticscholar.org5-Aryl/Vinyl-2,4-difluoropyrimidine
Stille CouplingOrganotin CompoundPd catalyst infiniumpharmachem.com5-Substituted-2,4-difluoropyrimidine

Oxidative and Reductive Transformations

Reduction of the Iodine Atom

The iodine atom of this compound can be selectively removed through reduction, a process known as deiodination. This transformation is valuable for synthesizing the corresponding 2,4-difluoropyrimidine (B1295326). For the analogous compound, 2,4-difluoro-5-iodopyridine (B1314934), this reduction can be achieved using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This type of deiodination is a fundamental reaction in the chemistry of thyroid hormones, which are naturally occurring iodinated compounds. The enzymatic deiodination in biological systems highlights the susceptibility of the carbon-iodine bond to cleavage.

Other Redox Chemistry Investigations

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which influences its redox properties. While detailed studies on the specific redox chemistry of this compound are limited in the provided search results, the general behavior of similar compounds suggests potential transformations. For instance, 2,4-difluoro-5-iodopyridine is known to participate in oxidation reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) could potentially be used to modify the pyrimidine ring or the substituents of this compound, although the specific outcomes would depend on the reaction conditions. The electrochemical behavior of related heterocyclic compounds has been studied, indicating that these molecules can undergo redox processes that can be harnessed for analytical or synthetic purposes.

Introduction of Fluorinated Motifs: Difluoromethylation Strategies

C(sp2)-CF2H Bond Formation on Pyrimidine Scaffolds

The introduction of a difluoromethyl (CF2H) group onto aromatic and heteroaromatic scaffolds is of significant interest in medicinal chemistry, as this group can act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. The carbon-iodine bond in this compound makes it a suitable precursor for the direct introduction of the CF2H group at the C-5 position.

This transformation can be achieved through metal-catalyzed cross-coupling reactions. Both copper- and palladium-catalyzed methods have been developed for the difluoromethylation of aryl iodides. For instance, copper-mediated difluoromethylation can be accomplished using reagents like (difluoromethyl)zinc complexes. Palladium-catalyzed approaches have also proven effective for the site-specific difluoromethylation of heteroaryl halides, including pyrimidines. These methods often tolerate a range of functional groups and proceed under mild conditions, making them valuable tools for late-stage functionalization. The reaction of this compound with a suitable difluoromethylating agent in the presence of a palladium or copper catalyst would be expected to yield 2,4-difluoro-5-(difluoromethyl)pyrimidine.

Table 3: Difluoromethylation Strategies
MethodDifluoromethylating ReagentCatalystKey Features
Copper-mediated(DMPU)2Zn(CF2H)2, (SIPr)Ag(CF2H)Copper saltsEffective for electron-deficient aryl iodides.
Palladium-catalyzed(SIPr)Ag(CF2H), [(TMEDA)Zn(CF2H)2]Palladium complexesGeneral method for site-specific difluoromethylation of heteroaryl halides.

Exploiting Iodine Reactivity in Further Derivatization

The reactivity of the three halogen substituents on the this compound core differs significantly. The carbon-iodine (C-I) bond is considerably weaker and more susceptible to oxidative addition by transition metals than the highly stable carbon-fluorine (C-F) bonds. This differential reactivity is the cornerstone for the selective functionalization at the C-5 position, primarily through palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a wide array of carbon-based substituents while preserving the 2,4-difluoro substitution pattern, which is often crucial for biological activity.

Suzuki-Miyaura Coupling: This is one of the most widely employed reactions for forming C-C bonds with this compound. The reaction couples the iodopyrimidine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile, allowing for the introduction of various aryl and heteroaryl groups. The reaction is robust and tolerates a wide range of functional groups on the coupling partner. researchgate.netacs.org

Sonogashira Coupling: To install alkynyl moieties at the C-5 position, the Sonogashira coupling is the method of choice. This reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine), to couple the iodopyrimidine with a terminal alkyne. mdpi.com This provides a direct route to 5-alkynyl-2,4-difluoropyrimidines, which are valuable intermediates for further chemical transformations or as target molecules themselves.

Other palladium-catalyzed reactions, such as Stille (with organostannanes), Negishi (with organozinc reagents), and Buchwald-Hartwig amination (with amines), are also synthetically accessible starting from the C-5 iodo position, providing a comprehensive toolkit for elaborating the pyrimidine core. acs.orgmdpi.com

Table 2: Representative Cross-Coupling Reactions at the C-5 Position of Iodo-pyrimidines/pyridines
Reaction TypeCoupling PartnerCatalyst/ReagentsProduct TypeReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)5-Aryl/Heteroaryl-2,4-difluoropyrimidine researchgate.netacs.org
SonogashiraTerminal AlkynePd Catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N)5-Alkynyl-2,4-difluoropyrimidine mdpi.com
NegishiOrganozinc ReagentPd Catalyst (e.g., Pd(PPh₃)₄)5-Aryl/Alkyl-2,4-difluoropyrimidine mdpi.com
StilleOrganostannane (Organotin) ReagentPd Catalyst5-Aryl/Alkenyl-2,4-difluoropyrimidine acs.org

Mechanistic Investigations and Reaction Pathway Elucidation

Unraveling Nucleophilic Substitution Mechanisms in Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyrimidines. wikipedia.orgbyjus.com This mechanism is distinct from SN1 and SN2 reactions and typically proceeds via a two-step addition-elimination sequence. chemistrysteps.com

The process begins with the attack of a nucleophile on the electron-deficient pyrimidine (B1678525) ring. The presence of electron-withdrawing groups, such as the two fluorine atoms in 2,4-difluoro-5-iodopyrimidine, activates the ring towards this nucleophilic attack. wikipedia.orgbyjus.com This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com In this intermediate, the carbon atom at the site of attack is temporarily sp3-hybridized. psu.edu The stability of this complex is a key factor in the reaction's feasibility. The final step is the elimination of a leaving group, typically one of the halogen atoms, which restores the aromaticity of the pyrimidine ring. chemistrysteps.com

In dihalopyrimidines and related dihalopyridines, the position of nucleophilic attack is highly regioselective. acs.orgresearchgate.net For 2,4-difluoropyridine, substitution occurs preferentially at the 4-position. acs.orgresearchgate.net The fluorine atoms in this compound make the C4 position highly electrophilic and susceptible to nucleophilic attack. The iodine atom at the C5 position, being less electronegative than fluorine, does not activate the ring to the same extent for nucleophilic attack but can be displaced in other reaction types.

Understanding Transition Metal-Catalyzed Reaction Pathways and Catalytic Cycles

Transition metal-catalyzed cross-coupling reactions are fundamental to the synthetic utility of this compound, primarily leveraging the reactivity of the C-I bond. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, are particularly prevalent. science.govuwindsor.ca

The generally accepted catalytic cycle for these reactions involves three main steps: uwindsor.caresearchgate.net

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate. uwindsor.canih.gov The reactivity order for halogens in this step is I > Br > Cl, making the C-I bond the most reactive site on the molecule for this type of transformation. uwindsor.ca

Transmetalation : The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) complex. uwindsor.caresearchgate.net This step requires a base in Suzuki reactions to facilitate the transfer.

Reductive Elimination : The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.canih.gov

Different palladium catalytic systems can be employed, including those that cycle through Pd(0)/Pd(II) or, in some cases, involve Pd(IV) intermediates. nih.gov The choice of ligands on the palladium catalyst is crucial for modulating reactivity and selectivity, with bulky phosphine (B1218219) ligands often being used to promote the desired transformations. uwindsor.caresearchgate.net Copper has also been shown to act as a co-catalyst in some palladium-catalyzed cross-coupling reactions. science.gov

Characterization of Transient Reaction Intermediates

The direct observation and characterization of transient reaction intermediates are challenging but essential for confirming mechanistic proposals. A combination of spectroscopic techniques and computational studies is often employed.

In nucleophilic aromatic substitution reactions, the key transient species is the Meisenheimer complex. wikipedia.org While often too short-lived for isolation, its existence is supported by spectroscopic methods and computational modeling. psu.eduajchem-a.com For instance, NMR spectroscopy can sometimes detect shifts indicative of the change in hybridization from sp2 to sp3 at the carbon under attack. psu.edubohrium.com

In palladium-catalyzed cross-coupling, the intermediates are organopalladium complexes. Oxidative addition complexes, such as (L)Pd(Ar)X (where Ar is the pyrimidinyl group and L is a ligand), have been characterized in related systems, providing insight into the catalytic cycle. uwindsor.caresearchgate.net Spectroscopic analysis, including 1H and 13C NMR, is used to characterize these intermediates where possible. ajchem-a.comacs.org

Kinetic and Thermodynamic Aspects of Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by both kinetic and thermodynamic factors.

Kinetics : The rates of reaction are influenced by several factors. In SNAr reactions, the rate is dependent on the nucleophilicity of the attacking species and the degree of activation of the pyrimidine ring by the electron-withdrawing fluorine atoms. masterorganicchemistry.com For cross-coupling reactions, the oxidative addition step is often rate-limiting, and its speed is highly dependent on the C-X bond strength (C-I > C-Br > C-Cl). uwindsor.ca

The interplay between kinetics and thermodynamics dictates the reaction outcome. For instance, while a certain product might be thermodynamically more stable, its formation might be kinetically slow, allowing a less stable product to be formed faster.

Reaction TypeKey Influencing FactorsTypical Kinetic/Thermodynamic Data
Nucleophilic Aromatic Substitution (SNAr) Nucleophile strength, stability of Meisenheimer complexActivation Energy (Ea), Reaction Enthalpy (ΔH)
Palladium-Catalyzed Cross-Coupling C-X bond strength, ligand effects, stability of Pd intermediatesRate constants (k), Gibbs Free Energy (ΔG)

Exploration of Radical Reaction Pathways

While ionic pathways like SNAr and organometallic cycles are common for halogenated pyrimidines, the potential for radical reaction pathways also exists. Such pathways can be initiated by light (photochemistry) or by specific radical-initiating reagents. nih.govrsc.org

Radical mechanisms often involve single-electron transfer (SET) processes. rsc.org For example, a potent reductant could transfer an electron to the pyrimidine ring, generating a radical anion that could then undergo fragmentation or reaction. Alternatively, some transition metal-catalyzed reactions, particularly those involving copper, have been proposed to proceed through radical intermediates. rsc.org Experiments using radical clock or radical trapping agents can provide evidence for the involvement of radical species in a reaction mechanism. researcher.life In the context of related nitrogen heterocycles, radical reactions have been shown to enable functionalizations that are difficult to achieve through ionic pathways. nih.govnih.gov

Proton Transfer Mechanisms in Heterocyclic Transformations

Proton transfer is a fundamental step in many organic reactions involving heterocyclic compounds. masterorganicchemistry.comyoutube.com It can occur intramolecularly or, more commonly, be mediated by solvent molecules or other species in the reaction mixture acting as a "proton shuttle". masterorganicchemistry.com

In the context of pyrimidine chemistry, proton transfer can be crucial in several scenarios:

Activating a nucleophile : A base can deprotonate a nucleophile, increasing its reactivity.

Catalyzing a reaction : An acid catalyst can protonate an atom on the pyrimidine ring, potentially altering its reactivity or facilitating the departure of a leaving group. youtube.com

Tautomerization : Proton transfer is the key step in the interconversion of tautomers, which can have significantly different reactivities.

Final product formation : The final step of a reaction sequence may involve protonation of an intermediate to yield the neutral product.

Mechanisms involving proton-coupled electron transfer (PCET) are also known, where an electron and a proton are transferred in a concerted or stepwise manner. nih.gov While less commonly discussed for this specific substrate, such pathways are fundamental in many areas of chemistry.

Advanced Applications in Diverse Chemical Research Fields

Applications in Medicinal Chemistry Research and Lead Compound Development (Pre-Clinical Focus)

Role as a Scaffold in Inhibitor Design

The 2,4-difluoro-5-iodopyrimidine scaffold has been instrumental in the design and synthesis of various inhibitors targeting key proteins involved in disease progression, particularly in the field of oncology.

Derivatives of pyrimidine (B1678525) are widely recognized for their potential as anticancer agents. ekb.eg The incorporation of fluorine atoms, in particular, can enhance the pharmacological properties of organic molecules. mdpi.com Fluorinated compounds often exhibit increased metabolic stability and lipophilicity, which can lead to improved bioavailability and efficacy. The pyrimidine scaffold itself is a key feature in many established anticancer drugs, such as 5-fluorouracil (B62378). ekb.eg

Research into pyrimidine derivatives has demonstrated their ability to inhibit the growth of various cancer cell lines. ekb.eg For instance, a series of novel 2,4,5-substituted pyrimidine derivatives showed potent inhibition against the human hepatocellular carcinoma BEL-7402 cancer cell line, with some compounds exhibiting IC50 values below 0.10 microM. ekb.eg The mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.govnih.govelsevierpure.com For example, certain novel 2,4-diaminopyrimidine (B92962) derivatives have been shown to induce a significant decrease in the mitochondrial membrane potential, leading to apoptosis in cancer cells. nih.gov These compounds can also arrest the cell cycle at different phases, such as the G2/M phase, thereby inhibiting cell proliferation. nih.gov

While direct studies on this compound are limited in publicly available research, the established anticancer properties of fluorinated and substituted pyrimidines provide a strong rationale for its use as a scaffold in the development of new anticancer agents. The electronic properties conferred by the difluoro substitution, combined with the reactive nature of the iodo group, make it an attractive starting point for synthesizing libraries of compounds for anticancer screening.

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. nih.gov Dysregulation of CDK activity is a common feature in many human cancers, making them an important target for cancer therapy. The 2-aminopyrimidine (B69317) scaffold is considered a privileged structure in the design of CDK inhibitors. nih.gov

Numerous studies have focused on developing pyrimidine-based CDK inhibitors. For example, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been designed and synthesized as potent inhibitors of both CDK2 and CDK9. nih.gov These compounds have shown significant cytotoxicity against various tumor cell lines. nih.gov The development of selective CDK inhibitors is an active area of research, with several pyrimidine-based drugs, such as palbociclib, ribociclib, and abemaciclib, having received FDA approval for the treatment of certain cancers. nih.govnih.gov

The this compound core can serve as a valuable starting point for the synthesis of novel CDK inhibitors. The fluorine atoms can enhance binding affinity and selectivity, while the iodine atom provides a handle for further chemical modifications to optimize the pharmacological profile of the resulting compounds.

B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that is essential for the formation of germinal centers and is implicated in the pathogenesis of certain types of lymphoma, particularly diffuse large B-cell lymphoma (DLBCL). ed.ac.uknih.gov The inhibition of the protein-protein interaction between BCL6 and its corepressors is a promising therapeutic strategy for these cancers. ed.ac.uknih.gov

Several small molecule inhibitors targeting the BTB domain of BCL6 have been developed, with many incorporating a pyrimidine scaffold. For instance, optimization of a tricyclic quinolinone series for BCL6 inhibition involved modifications of the 2-pyrimidine substituent. ed.ac.uk These modifications, which included the introduction of fluorine atoms, were crucial for improving the potency and pharmacokinetic properties of the inhibitors. ed.ac.uk

The this compound moiety represents a key starting point for the development of novel BCL6 inhibitors. The difluoro substitution can contribute to the binding affinity of the inhibitor to the BCL6 protein, and the iodo group allows for the introduction of various side chains to explore the structure-activity relationship and optimize the inhibitory activity.

Structure-Activity Relationship (SAR) Studies and Molecular Design

The development of effective drug candidates relies heavily on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. ekb.eg For pyrimidine derivatives, SAR studies have been crucial in identifying the key structural features required for potent anticancer activity.

For example, in a series of 2,4,5-substituted pyrimidine derivatives, it was found that the nature of the substituents at the 2- and 5-positions of the pyrimidine ring significantly impacted their inhibitory activity against cancer cell lines. ekb.eg Similarly, in the development of dorsomorphin (B1670891) analogues as selective VEGF and BMP inhibitors, SAR studies based on modifications of the pyrimidine core were instrumental in identifying compounds with improved selectivity.

The this compound scaffold provides an excellent platform for conducting detailed SAR studies. The reactivity of the iodine atom at the C5 position allows for the systematic introduction of a wide variety of substituents through cross-coupling reactions. This enables the exploration of how different chemical groups at this position affect the compound's interaction with its biological target. The fluorine atoms at the C2 and C4 positions also play a significant role in modulating the electronic properties of the pyrimidine ring and can influence binding affinity and metabolic stability.

Table 1: Representative Pyrimidine Derivatives and their Anticancer Activity

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
7gc 4-Cl-PhH3-MeO-Ph-NHBEL-74020.024 ekb.eg
Compound 4 VariousVariousVariousMCF-70.57 nih.govelsevierpure.com
Compound 11 VariousVariousVariousHepG20.99 nih.govelsevierpure.com
Compound 9k TriazolopiperazineHAnilineA5492.14 nih.gov
Compound 13f 1,4,8-triazaspiro[4.5]decan-3-oneHAnilineA5491.98 nih.gov

This table presents a selection of pyrimidine derivatives with reported anticancer activity. The specific structures can be found in the cited references. It is important to note that these compounds are not directly derived from this compound but illustrate the potential of the pyrimidine scaffold in cancer research.

Bioisosteric Replacement Strategies Involving Fluorine and Iodine

Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or a functional group in a lead compound is replaced by another with similar physical or chemical properties to enhance its biological activity, reduce toxicity, or improve its pharmacokinetic profile. mdpi.com

The fluorine atom is often used as a bioisostere for a hydrogen atom. Its small size and high electronegativity can significantly alter the properties of a molecule, often leading to increased metabolic stability and binding affinity. In the context of this compound, the two fluorine atoms are integral to the scaffold's properties and are less likely to be the subject of bioisosteric replacement themselves.

The iodine atom at the C5 position, however, is a prime candidate for bioisosteric replacement. Its size is comparable to that of a phenyl group, and it can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding. More importantly, the C-I bond is relatively reactive, making it an excellent synthetic handle for introducing a wide array of other functional groups through reactions like Suzuki, Sonogashira, and Stille couplings. This allows for the exploration of a vast chemical space and the introduction of various bioisosteres for the iodo group itself, such as alkynyl, aryl, or heteroaryl groups. This strategy enables the fine-tuning of the molecule's properties to achieve the desired biological activity and drug-like characteristics.

Halogen Bonding in Molecular Recognition and Rational Drug Design

A key feature of this compound in the context of molecular assembly is its capacity for halogen bonding. This noncovalent interaction occurs where the iodine atom on the pyrimidine ring acts as a halogen bond donor. The electron-withdrawing fluorine atoms and the nitrogen atoms in the pyrimidine ring create a region of positive electrostatic potential, known as a σ-hole, on the iodine atom along the axis of the C-I bond. mdpi.com This σ-hole can then interact favorably with electron-rich atoms (Lewis bases) such as oxygen or nitrogen found in other molecules. acs.org

This directional and tunable interaction is a powerful tool in supramolecular chemistry and crystal engineering. mdpi.com In rational drug design, halogen bonding is increasingly exploited to enhance the affinity and specificity of ligands for their biological targets, such as proteins. acs.org The interaction energy of an iodine atom involved in a halogen bond with an oxygen atom can be significant, estimated to be between 14.2 and 17.6 kJ/mol in model systems, which is comparable to the strength of some hydrogen bonds. acs.org The defined directionality of the C-I···O/N angle, which is typically close to 180°, allows for precise control in the design of molecules that fit specifically into a protein's binding site. acs.org Therefore, this compound serves as a valuable scaffold for designing molecules where controlled, directional interactions are paramount for molecular recognition.

Interaction TypeKey Atom on CompoundInteracting PartnerTypical Interaction Energy (kJ/mol)
Halogen BondingIodine (I)Lewis Bases (e.g., O, N)14.2 - 17.6 acs.org
Hydrogen BondingN/AN/A4 - 50
π-π StackingPyrimidine RingAromatic Systems0 - 50

Applications in Agrochemical Research

Halogenated heterocyclic compounds are a well-established class of structures utilized in the development of modern agrochemicals. mdpi.comresearchgate.net The inclusion of fluorine atoms, in particular, can enhance properties such as metabolic stability and binding affinity of a molecule to its target enzyme.

While not directly commercialized as a herbicide itself, this compound is a valuable precursor for the synthesis of novel potential herbicides. The pyrimidine core is a key structural motif in several classes of herbicides. For instance, derivatives of pyrido[2,3-pyrimidine], a related heterocyclic system, have been synthesized and shown to exhibit potent herbicidal activity by inhibiting essential plant enzymes like protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.gov

The reactive sites on this compound allow it to be readily incorporated into larger, more complex molecules for screening purposes. The iodine and fluorine atoms can be substituted through various chemical reactions, enabling the creation of a library of derivatives. This approach is fundamental in the discovery of new active ingredients for crop protection, where compounds are designed and synthesized based on known active scaffolds (pharmacophores) and then tested for biological activity. researchgate.net For example, aryloxyphenoxypropionates (APPs) are a major class of herbicides, and research has focused on creating new versions by attaching different heterocyclic moieties, such as pyrimidine, to the phenoxypropionate core. researchgate.net

Applications in Materials Science Research

The quest for advanced materials with tailored properties has led researchers to explore fluorinated building blocks. Organofluorine compounds often impart desirable characteristics such as enhanced thermal stability, chemical resistance, and specific electronic properties. mdpi.com

This compound is a prime candidate for creating functional polymers. mdpi.com Fluoropolymers are known for their exceptional durability and resistance to heat and chemicals, making them suitable for high-performance applications in aerospace, coatings, and electronics. mdpi.comresearchgate.net The reactivity of the C-F and C-I bonds in this compound allows it to be used as a monomer in polymerization reactions. Specifically, the fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), a common method for synthesizing fluoropolymers from building blocks like perfluoropyridine. mdpi.com By reacting the compound with di-functional molecules (e.g., diphenols or dithiols), it can be incorporated into polymer chains, creating materials with novel properties derived from the pyrimidine core. These materials can be designed to have specific functions, such as responsivity to stimuli or self-healing capabilities, which are hallmarks of functional supramolecular polymers. nih.gov

Fluorinated heterocyclic compounds are actively being researched for their potential in electronic and optical devices. The introduction of fluorine atoms into an organic molecule can significantly alter its electronic energy levels. Specifically, the high electronegativity of fluorine tends to lower the energy of the highest occupied molecular orbital (HOMO). ossila.com This tuning of electronic properties is critical for designing materials used in organic light-emitting diodes (OLEDs), where the emission color and efficiency depend on the energy levels of the materials used. ossila.com

Research on analogous compounds, such as difluorinated arylpyridines, has shown their utility as ligands in complexes for OLEDs and as photosensitizers in dye-sensitized solar cells (DSSCs). ossila.com The principles observed in these related systems suggest that this compound could be a valuable building block for synthesizing new organic semiconductors. By incorporating this pyrimidine derivative into larger conjugated systems or polymers, its electron-deficient nature can be harnessed to create materials with specific charge-transport or light-emitting properties. rsc.org

Application AreaKey Property Conferred by CompoundExample of Related Technology
Organic ElectronicsTuning of HOMO/LUMO energy levelsOrganic Light-Emitting Diodes (OLEDs) ossila.com
Solar EnergyPhotosensitizationDye-Sensitized Solar Cells (DSSCs) ossila.com
Advanced PolymersThermal & Chemical StabilityHigh-Performance Fluoropolymers mdpi.comresearchgate.net

Ligand Design and Coordination Chemistry

In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. The design of these ligands is crucial for controlling the structure and reactivity of the resulting complex. This compound offers multiple features that make it an intriguing component in ligand design.

The two nitrogen atoms of the pyrimidine ring possess lone pairs of electrons, making them excellent Lewis base sites for coordinating to metal centers. ossila.com Furthermore, the presence of both fluorine and iodine atoms allows for secondary interactions, such as halogen bonding, which can be used to direct the self-assembly of coordination complexes into larger, ordered supramolecular structures like 1D chains or 2D networks. A compound that can both coordinate to a metal and form directional intermolecular bonds is a powerful tool for creating complex, functional materials. For example, a similar difluorinated arylpyridine is known to act as a cyclometalating ligand, forming stable complexes with metals that have applications in photoredox catalysis. ossila.com The combination of metal coordination via the nitrogen atoms and the potential for halogen bonding via the iodine atom makes this compound a bifunctional building block for designing sophisticated coordination networks and functional metal-organic materials.

Synthesis of Pyrimidine-based Ligands

The this compound scaffold is a valuable precursor for the synthesis of a variety of pyrimidine-based ligands. The presence of two fluorine atoms and one iodine atom allows for sequential and site-selective substitution reactions, primarily through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The fluorine atoms, being highly electronegative, activate the pyrimidine ring for nucleophilic attack, while the carbon-iodine bond is well-suited for various cross-coupling methodologies.

In a typical synthetic approach, the more labile fluorine atoms can be displaced by nitrogen, oxygen, or sulfur-based nucleophiles to introduce desired functionalities. For instance, reaction with primary or secondary amines can yield 2,4-diaminopyrimidine derivatives. The reaction conditions can often be tuned to achieve mono- or di-substitution. Subsequently, the iodo group can be utilized in reactions such as Suzuki, Sonogashira, or Stille coupling to introduce aryl, alkynyl, or other organic moieties, leading to the formation of polydentate ligands with diverse coordination pockets.

For example, a plausible synthetic route to a bidentate N,N'-donor ligand could involve the initial substitution of the fluorine atoms with a nitrogen-containing heterocycle, followed by a Suzuki coupling at the 5-position to introduce a second coordinating group, such as a pyridine (B92270) or pyrazole (B372694) ring. The general methodology for the synthesis of such ligands often involves a one-pot, multi-component reaction or a stepwise approach to ensure selectivity. rsc.org

Reaction Type Reagents and Conditions Product Type Reference
Nucleophilic Aromatic Substitution (SNAr)Primary/Secondary Amines, Base (e.g., NaHCO₃), Solvent (e.g., Ethanol)2,4-Disubstituted-5-iodopyrimidines rsc.org
Suzuki CouplingArylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water)5-Aryl-2,4-difluoropyrimidinesGeneral Suzuki Coupling Methodology
Sonogashira CouplingTerminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide, Base (e.g., Triethylamine)5-Alkynyl-2,4-difluoropyrimidinesGeneral Sonogashira Coupling Methodology

The synthesis of pyrimidine-based bis-tridentate metal ligands has been reported through the cyclization of an amidine with a substituted propenone, followed by a Stille coupling to append terminal pyridyl units. This highlights the utility of coupling reactions in the final steps of ligand synthesis to build complex, multi-dentate structures.

Complexation with Metal Ions (e.g., Lanthanide Ions)

Pyrimidine-based ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions, including the lanthanide series. The nitrogen atoms of the pyrimidine ring act as excellent donor sites. Ligands derived from this compound, particularly those incorporating additional donor atoms to create multidentate chelators, are expected to form robust complexes with lanthanide ions.

The coordination chemistry of lanthanide ions is characterized by their preference for hard donor atoms (like nitrogen and oxygen), high and variable coordination numbers (typically 8-10), and predominantly ionic bonding. acs.orgnih.gov Ligands containing the pyrimidine moiety, often in combination with carboxylate or other oxygen-donor groups, have been shown to effectively sensitize lanthanide luminescence. mdpi.comrsc.orgrsc.org This "antenna effect" involves the absorption of light by the organic ligand and subsequent energy transfer to the lanthanide ion, which then emits at its characteristic wavelength. This property is crucial for applications in bio-imaging, sensing, and materials science. nih.gov

For instance, lanthanide complexes with pyrimidine-4,6-dicarboxylate have been reported to exhibit interesting photoluminescent and magnetic properties. mdpi.com The coordination environment around the lanthanide ion in these complexes is typically saturated by the pyrimidine nitrogen, carboxylate oxygens, and water molecules. The specific geometry and coordination number influence the resulting photophysical properties.

Furthermore, the magnetic properties of lanthanide complexes are of great interest, particularly in the field of single-molecule magnets (SMMs). nih.govacs.org The large magnetic anisotropy of certain lanthanide ions (e.g., Dy(III), Tb(III)) can lead to slow magnetic relaxation when they are placed in a suitable ligand field. Pyrimidine-based ligands can create a specific crystal field environment around the lanthanide ion that promotes SMM behavior. Research on lanthanide complexes with pyrimidyl-substituted nitronyl nitroxide radicals has shown that the pyrimidine unit can act as a chelating or bridging ligand, influencing the magnetic interactions within the complex. nih.gov

Lanthanide Ion Ligand Type Observed Properties Reference
Eu(III), Tb(III), Dy(III)Pyrimidine-4,6-dicarboxylatePhotoluminescence, Potential Single-Molecule Magnetism mdpi.com
Tb(III), Dy(III), Ho(III), Er(III)Pyrimidyl-substituted nitronyl nitroxideSingle-Molecule Magnet Behavior nih.gov
Dy(III), Yb(III)Macrocyclic tetra-N-heterocyclic carbeneSlow magnetic relaxation acs.org
Eu(III)Substituted Bis(benzimidazolyl)pyridinesMetal-centered luminescence nih.gov

The design of the ligand is critical in tuning the properties of the resulting lanthanide complex. The steric and electronic properties of the substituents on the pyrimidine ring, which can be precisely controlled using precursors like this compound, will directly impact the coordination geometry, stability, and the photophysical and magnetic characteristics of the final complex. acs.orgwiley-vch.de

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and DFT-D Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org It is widely used to optimize molecular geometries and predict a variety of properties for pyrimidine (B1678525) derivatives. arxiv.orgnih.gov For systems where non-covalent interactions, such as van der Waals forces, are significant, dispersion-corrected DFT (DFT-D) methods are employed to improve accuracy. A study on the closely related 2,4-diazido-5-iodo-pyrimidine utilized both conventional DFT and DFT-D to investigate structural changes under high pressure, highlighting the utility of these approaches for halogenated pyrimidines. rsc.org

DFT calculations are routinely used to determine the ground-state electronic structure and related properties of molecules. These calculations can predict optimized geometries, including bond lengths and angles, with results that often show good agreement with experimental data from techniques like X-ray crystallography. researchgate.net For instance, a computational study on 2,4-diazido-5-iodo-pyrimidine under varying pressures calculated numerous structural and electronic parameters. rsc.org The investigation revealed how pressure systematically alters lattice parameters, unit cell volume, molecular geometry, atomic charges, and bond populations. rsc.org Such calculations provide a detailed picture of the molecule's electronic distribution and how it responds to external stimuli.

Below is a table representing the types of data that can be generated from DFT calculations, based on the findings for the related 2,4-diazido-5-iodo-pyrimidine (DAIP) crystal.

Calculated PropertyDescriptionExample of Finding for DAIP rsc.org
Lattice Parameters (a, b, c, β)The dimensions and angle of the crystal's unit cell.Parameters vary gradually with increasing pressure up to a structural transition point.
Unit Cell VolumeThe volume of the basic repeating unit of the crystal lattice.Decreases steadily as pressure increases, indicating compression.
Molecular GeometryBond lengths, bond angles, and dihedral angles of the molecule.The pyrimidine ring and one of the azido (B1232118) groups deform severely at high pressures (e.g., 60 GPa).
Atomic ChargesThe distribution of electron density among the atoms in the molecule (e.g., Mulliken charges).Charges on specific atoms show significant changes at the structural transition pressure.
Bond PopulationsAn indicator of the covalent bond strength between atoms.A sharp decrease in the N8–N9 bond population was noted at the transition pressure.

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, and intermediate transition states. ncert.nic.in The energy difference between the reactants and the highest-energy transition state on the reaction pathway is known as the activation energy, a key parameter that governs reaction rates. researchgate.net

For halogenated pyrimidines, a common reaction is nucleophilic aromatic substitution (SNAr). chemrxiv.orgnih.gov DFT calculations can model this process to determine whether it proceeds through a stepwise mechanism involving a stable Meisenheimer intermediate or a concerted mechanism where bond breaking and formation occur simultaneously. nih.govnih.gov For example, a computational study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines used DFT to calculate the activation energies and found that a Meisenheimer complex plays a key role in the reaction mechanism, explaining an unexpected disubstitution product. nih.gov Similarly, studies on other heterocyclic systems have used transition state analysis to predict reaction outcomes and regioselectivity. nih.gov This type of analysis for 2,4-difluoro-5-iodopyrimidine would involve modeling the approach of a nucleophile to the pyrimidine ring and calculating the energy barriers for substitution at different positions.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ijcce.ac.ir While DFT is often used for static properties or single reaction steps, MD simulations provide insight into the dynamic behavior, conformational flexibility, and intermolecular interactions of a system in a simulated environment (e.g., in solution). mdpi.com

In the context of drug design, MD simulations are frequently used to explore how a ligand like a pyrimidine derivative binds to a biological target such as an enzyme or protein receptor. acs.orgacs.org For example, MD simulations have been used to investigate the binding stability of inhibitors to fatty acid-binding proteins (FABPs) and the kinesin Eg5 enzyme. mdpi.comacs.org A simulation of this compound could reveal its conformational preferences, solvation properties, and how it interacts with other molecules, which is crucial for understanding its behavior in a biological or material science context.

Potential Energy Surface (PES) and Intrinsic Reaction Coordinate (IRC) Calculations

A Potential Energy Surface (PES) is a mathematical landscape that maps the potential energy of a system as a function of its atomic coordinates. Stationary points on this surface—minima (reactants, products, intermediates) and first-order saddle points (transition states)—are crucial for describing a chemical reaction.

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed to trace the minimum energy reaction pathway (MERP) that connects the transition state downhill to the corresponding reactant and product minima. ncert.nic.innih.gov This process confirms that a calculated transition state correctly links the intended species and provides a detailed picture of the geometric changes that occur along the reaction path. nih.gov The IRC can be visualized as the path a molecule would follow if it had zero kinetic energy, moving from the peak of the energy barrier down into the reactant and product valleys. ncert.nic.in These calculations are fundamental to verifying reaction mechanisms computationally.

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical modeling provides deep insights into the factors controlling chemical reactivity and selectivity. By analyzing the electronic properties derived from DFT calculations, one can predict how a molecule like this compound will behave in a chemical reaction. For instance, the distribution of atomic charges and the shapes of frontier molecular orbitals (HOMO and LUMO) can identify the most likely sites for nucleophilic or electrophilic attack.

For substituted pyrimidines, these models can explain why a reaction occurs at a specific position on the ring. Computational studies have successfully rationalized the regioselectivity of nucleophilic substitution in various heterocyclic systems. nih.gov In a study of 5,7-dinitroquinazoline, DFT calculations explained why substitution of a nitro group occurs preferentially at the peri-position by identifying a stabilizing hydrogen-bond interaction in the corresponding transition state. nih.gov For this compound, quantum chemical modeling could be used to compare the activation barriers for nucleophilic attack at positions 2, 4, and 5, thereby predicting the most likely site of substitution and explaining the role of the fluorine and iodine atoms in directing reactivity.

Electrostatic Potential (ESP) Analysis and Halogen Bonding Characterization

Electrostatic Potential (ESP) analysis is a computational tool used to visualize the charge distribution of a molecule and predict its intermolecular interaction sites. The ESP map reveals electron-rich (negative potential) and electron-poor (positive potential) regions.

For halogenated compounds like this compound, ESP analysis is crucial for characterizing halogen bonding. A region of positive electrostatic potential, known as a σ-hole, exists on the halogen atom (in this case, iodine) along the extension of the C–I covalent bond. This positive σ-hole can interact attractively with a nucleophilic (electron-rich) region on another molecule, forming a highly directional non-covalent interaction called a halogen bond (XB). researchgate.net The strength of this bond can be correlated with the magnitude of the positive potential on the σ-hole. Studies on pyrimidine itself show that its nitrogen atoms can act as effective halogen bond acceptors. chemrxiv.org ESP analysis confirms that the formation of a halogen bond leads to a measurable change in the electrostatic potential at the nuclei of the interacting donor and acceptor atoms, providing a sensitive measure of the interaction strength.

Predictive Modeling for Chemical Space Exploration and Ligand-Target Interactions

Computational and theoretical chemistry studies are pivotal in modern drug discovery and materials science, providing powerful tools to predict molecular properties and interactions, thereby guiding experimental efforts. For scaffolds like this compound, these predictive models are instrumental in exploring the vast chemical space and understanding potential ligand-target interactions. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to this in silico approach.

Chemical Space Exploration with QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity. mdpi.com These models are fundamental for exploring the chemical space around a core structure like this compound. By analyzing a series of related compounds, QSAR can identify key molecular descriptors—physicochemical, electronic, and steric properties—that govern a specific activity.

Table 1: Example of Statistical Parameters for a Hologram QSAR Model of Pyrimidine Derivatives

ParameterValueDescription
q² (Cross-validated)0.834Indicates the predictive ability of the model within the training set.
r² (Non-cross-validated)0.965Represents the goodness of fit for the training set data.
r²_pred (Predictive r²)0.788Measures the predictive power of the model for an external test set.
Number of Components6The optimal number of principal components used to build the model.

This table illustrates typical statistical results from an HQSAR study on 2,4-dioxopyrimidine-1-carboxamides, showcasing the model's predictive capability. nih.gov

Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful for understanding how a ligand, such as a derivative of this compound, might interact with the binding site of a biological target, like an enzyme or receptor. nih.gov

In silico studies on various pyrimidine derivatives have demonstrated the utility of molecular docking in predicting binding modes and affinities. mdpi.comresearchgate.net For example, docking studies of cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives into the active sites of VEGFR-2 and HER-2 enzymes revealed key interactions responsible for their potent inhibitory activities. mdpi.com The docking scores, measured in kcal/mol, provide an estimate of the binding affinity.

For this compound, docking simulations would be employed to place the molecule into the active site of a target protein. The model would highlight crucial interactions, such as hydrogen bonds formed by the pyrimidine nitrogens or the fluorine atoms, and potential halogen bonds involving the iodine atom. These interactions are critical for the stability of the ligand-protein complex. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for Pyrimidine Derivatives against Kinase Targets

Compound SeriesTarget EnzymeDocking Score (kcal/mol)Key Interacting Residues
Cyanopyridone Derivative 5aVEGFR-2-14.5Cys1045, Asp1046, Glu885
Cyanopyridone Derivative 5eVEGFR-2-15.2Cys1045, Asp1046, Cys919
Thiopyrimidine Derivative 6bThymidylate Synthase-88.52Arg-50
Pyrido[2,3-d]pyrimidineEGFR-Met793, Asp855

This table presents sample docking scores and key interactions for different pyrimidine-based compounds with their respective biological targets, demonstrating how these models predict binding affinity and mode. mdpi.comresearchgate.net

The combination of QSAR and molecular docking allows researchers to build robust predictive models. QSAR can screen virtual libraries of compounds based on this compound to prioritize synthesis, while molecular docking can provide detailed insights into the mechanism of action at an atomic level, guiding the rational design of more potent and selective molecules.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. rsc.org For 2,4-difluoro-5-iodopyrimidine, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques used for its characterization. researchgate.netdtic.mil

¹H NMR Spectroscopy: The ¹H NMR spectrum for this compound is expected to be simple, showing a single signal for the proton at the C6 position (H-6). The chemical shift of this proton would be influenced by the adjacent nitrogen atom and the deshielding effects of the fluorine and iodine atoms on the pyrimidine (B1678525) ring. This signal would likely appear as a doublet due to coupling with the neighboring fluorine atom at the C4 position.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display four distinct signals, corresponding to the four carbon atoms in the pyrimidine ring (C2, C4, C5, and C6). The carbon atom C5, bonded to iodine, would likely appear at a higher field (lower ppm value) compared to the other carbons due to the heavy atom effect of iodine. The carbons bonded to fluorine (C2 and C4) would exhibit large carbon-fluorine coupling constants (¹JCF), appearing as doublets. The specific chemical shifts provide insight into the electronic environment of each carbon atom. chemicalbook.comsigmaaldrich.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. uni.luechemi.comwikipedia.orgnih.gov The spectrum for this compound would show two distinct signals for the non-equivalent fluorine atoms at the C2 and C4 positions. These signals would likely appear as doublets due to coupling to each other and may show further coupling to the H-6 proton. The chemical shifts are highly sensitive to the electronic structure of the pyrimidine ring. marketpublishers.com

Table 1: Predicted NMR Data for this compound (Note: The following table is based on theoretical predictions and data from analogous structures, as direct experimental data is not available.)

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
¹H
H-6 ~8.0 - 8.5 Doublet (d) ³JHF ≈ 3-5 Hz
¹³C
C-2 ~150 - 160 Doublet (d) ¹JCF ≈ 200-250 Hz
C-4 ~155 - 165 Doublet (d) ¹JCF ≈ 200-250 Hz
C-5 ~70 - 80 Singlet (s) or complex multiplet -
C-6 ~150 - 155 Doublet of doublets (dd) ³JCF, ²JCF
¹⁹F
F-2 ~(-60) - (-80) Doublet (d) ⁴JFF ≈ 15-25 Hz

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of a molecule's elemental formula.

For this compound (C₄HF₂IN₂), the exact mass can be calculated based on the masses of its most abundant isotopes. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's identity. The monoisotopic mass of this compound is predicted to be approximately 240.92 Da. uni.lu HRMS can also provide information about fragmentation patterns, which can further support structural assignments.

Table 2: Predicted HRMS Data for this compound (Note: Values are calculated based on isotopic masses.)

Ion Adduct Molecular Formula Calculated m/z
[M+H]⁺ [C₄H₂F₂IN₂]⁺ 241.9273
[M+Na]⁺ [C₄HNaF₂IN₂]⁺ 263.9092

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species that have unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule (all electrons are paired), EPR spectroscopy could be a valuable tool for studying its potential radical intermediates that might form during certain chemical reactions or upon exposure to radiation.

For instance, the carbon-iodine bond is relatively weak and can undergo homolytic cleavage under photochemical or radiolytic conditions to form a pyrimidinyl radical. EPR spectroscopy could be used to detect this transient radical species, providing information about the distribution of the unpaired electron's spin density across the pyrimidine ring through analysis of hyperfine coupling constants with the ¹⁴N, ¹⁹F, and ¹H nuclei. This would offer significant insight into the electronic structure and reactivity of such radical intermediates.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, one can generate a map of electron density and build an exact model of the molecular structure.

A successful single-crystal X-ray diffraction analysis of this compound would provide definitive proof of its structure. It would yield precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as halogen bonding (involving the iodine atom) or π-π stacking between the pyrimidine rings. Such data is invaluable for understanding the solid-state properties of the material and for computational chemistry studies. Although no published crystal structure for this specific compound is currently available in open-access databases, this technique remains the gold standard for unambiguous solid-state structural confirmation. rsc.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
2,4-difluoro-5-iodobenzoic acid
5-fluoro cytidine
5-fluoro uracil (B121893)
2,4-dichloro-5-iodopyrimidine
2,5-difluoro-4-iodopyridine
2,4-difluoro-5-iodophenol
5-chloro-2-fluoro-4-iodopyridine

Q & A

NMR Spectroscopy :

  • ¹H NMR : Absence of aromatic protons confirms substitution at positions 2, 4, and 5.
  • ¹⁹F NMR : Peaks at δ -110 to -120 ppm (CF) and δ -180 to -190 ppm (C-I adjacent fluorines) verify substitution patterns .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern (distinct for iodine, ~127 amu).

Elemental Analysis : Validate C, H, N, and halogen composition.

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during iodination of fluorinated pyrimidines?

  • Mechanistic Insight : Fluorine’s strong electron-withdrawing effect directs iodination to the electron-deficient C5 position. To avoid competing side reactions (e.g., di-iodination):
  • Use substoichiometric iodine sources (e.g., 1.1 eq NIS) in the presence of a proton scavenger (e.g., 2,6-lutidine) .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution and transition states to guide synthetic design .

Q. How to resolve contradictions in reported biological activity data for halogenated pyrimidines?

  • Case Study : Conflicting antimicrobial activity data may arise from:
  • Solubility Variability : Use standardized DMSO stock solutions (<1% v/v in assays).
  • Structural Analogues : Compare with 2-chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine (CAS 1402545-53-2), where iodine’s larger atomic radius may alter target binding .
    • Experimental Design :
  • Include positive controls (e.g., 5-fluorouracil) and validate target engagement via SPR or ITC binding assays.

Q. What computational tools are effective for predicting the reactivity of this compound in cross-coupling reactions?

  • Approach :

DFT Calculations : Simulate transition states for Suzuki-Miyaura coupling to evaluate activation barriers for C-I vs. C-F bond cleavage.

Molecular Docking : Predict interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize ligand selection .

Q. How to mitigate iodine’s volatility and instability during storage and reactions?

  • Best Practices :
  • Store the compound in amber vials under inert gas (Ar/N₂) at -20°C.
  • Use stabilized iodine precursors (e.g., polymer-bound NIS) to minimize decomposition during synthesis .

Q. What strategies improve yields in palladium-catalyzed cross-coupling reactions with this compound?

  • Optimization :
  • Catalyst System : Pd(OAc)₂/XPhos with K₂CO₃ in toluene/water (3:1) at 80°C.
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve regioselectivity .

Data Contradiction Analysis

Q. Why do synthetic yields vary widely (e.g., 50–91%) across literature reports?

  • Key Variables :
  • Moisture Sensitivity : Fluorinated intermediates are hygroscopic; use rigorously dried solvents.
  • Catalyst Poisoning : Trace oxygen or moisture deactivates Pd catalysts. Pre-purge reactions with argon .
    • Troubleshooting : Replace traditional heating with flow chemistry for consistent temperature control and scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.